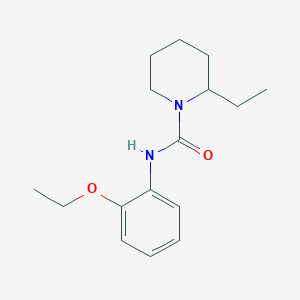![molecular formula C13H15FN2O2 B5301351 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as FPEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide may act as a modulator of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide may also interact with various receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can have various biochemical and physiological effects on the body. For example, 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been shown to increase dopamine release in the brain, which may contribute to its potential use as a treatment for Parkinson's disease. 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use as a treatment for various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been shown to have a relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide. For example, further studies could be conducted to investigate the exact mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide and its potential use as a treatment for various diseases. Additionally, studies could be conducted to investigate the potential use of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide as a research tool to study the effects of various drugs on the body. Finally, studies could be conducted to investigate the potential use of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide as a tool to investigate the role of various neurotransmitters in the brain.
合成法
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 4-fluorophenylacetic acid with N,N-diisopropylethylamine (DIPEA) and thionyl chloride to form 4-fluorophenylacetyl chloride. The resulting compound is then reacted with 1-pyrrolidin-3-ylamine to produce 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been studied for its potential use as a tool to investigate the role of various neurotransmitters in the brain. In pharmacology, 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been investigated for its potential use as a research tool to study the effects of various drugs on the body.
特性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-3-1-9(2-4-11)5-6-16-8-10(13(15)18)7-12(16)17/h1-4,10H,5-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINUJESMSMNGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Fluoro-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)

![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)